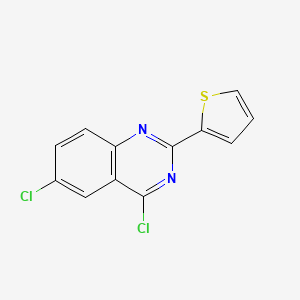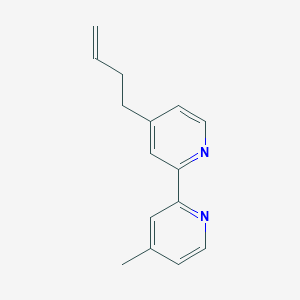![molecular formula C24H16N2O B14254162 2-[(Benzyloxy)methyl]anthracene-9,10-dicarbonitrile CAS No. 189143-74-6](/img/structure/B14254162.png)
2-[(Benzyloxy)methyl]anthracene-9,10-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Benzyloxy)methyl]anthracene-9,10-dicarbonitrile: is an organic compound that belongs to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications. This compound, in particular, is characterized by the presence of benzyloxy and dicarbonitrile groups attached to the anthracene core, which can significantly influence its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Benzyloxy)methyl]anthracene-9,10-dicarbonitrile typically involves the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the preparation of the benzyloxy intermediate. This can be achieved by reacting benzyl alcohol with a suitable base, such as sodium hydride, to form the benzyloxy anion. This anion is then reacted with a halogenated anthracene derivative to introduce the benzyloxy group.
Introduction of the Dicarbonitrile Groups: The next step involves the introduction of the dicarbonitrile groups at the 9 and 10 positions of the anthracene core. This can be achieved through a nucleophilic substitution reaction using a suitable nitrile source, such as cyanogen bromide, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the dicarbonitrile groups, converting them into primary amines.
Substitution: The anthracene core can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be facilitated by using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: 2-[(Benzyloxy)methyl]anthracene-9,10-dicarbonitrile is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a fluorescent probe due to its photophysical properties. It can help in the visualization of biological processes at the molecular level.
Industry: In the industrial sector, this compound can be used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties.
Mécanisme D'action
The mechanism of action of 2-[(Benzyloxy)methyl]anthracene-9,10-dicarbonitrile is primarily related to its ability to interact with light. The compound can absorb photons and undergo electronic transitions, making it useful in photophysical applications. The presence of the benzyloxy and dicarbonitrile groups can influence the energy levels of the molecule, thereby affecting its photophysical behavior.
Molecular Targets and Pathways:
Photophysical Pathways: The compound can participate in processes such as fluorescence and phosphorescence, making it useful in applications like OLEDs and fluorescent probes.
Chemical Pathways: The benzyloxy and dicarbonitrile groups can undergo various chemical transformations, allowing for the synthesis of a wide range of derivatives with different properties.
Comparaison Avec Des Composés Similaires
9,10-Dicyanoanthracene: This compound is similar in structure but lacks the benzyloxy group. It is also used in photophysical applications.
9,10-Dimethylanthracene: This compound has methyl groups instead of dicarbonitrile groups. It is known for its high fluorescence quantum yield.
Uniqueness: 2-[(Benzyloxy)methyl]anthracene-9,10-dicarbonitrile is unique due to the presence of both benzyloxy and dicarbonitrile groups. This combination of functional groups imparts distinct photophysical and chemical properties, making it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
189143-74-6 |
|---|---|
Formule moléculaire |
C24H16N2O |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
2-(phenylmethoxymethyl)anthracene-9,10-dicarbonitrile |
InChI |
InChI=1S/C24H16N2O/c25-13-23-19-8-4-5-9-20(19)24(14-26)22-12-18(10-11-21(22)23)16-27-15-17-6-2-1-3-7-17/h1-12H,15-16H2 |
Clé InChI |
IAMZQPXHNZKYPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCC2=CC3=C(C4=CC=CC=C4C(=C3C=C2)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-(prop-1-en-1-yl)-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14254081.png)

![4-Chloro-N-{3-methyl-1-[(naphthalen-2-yl)amino]-1-oxobutan-2-yl}-3-nitrobenzamide](/img/structure/B14254093.png)
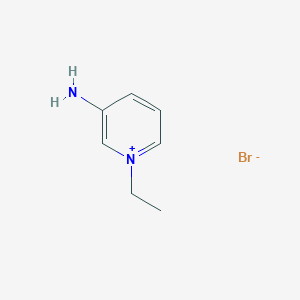
![4-Penten-2-ol, 2-[(1,1-dimethylethyl)diphenylsilyl]-1,1-difluoro-](/img/structure/B14254103.png)
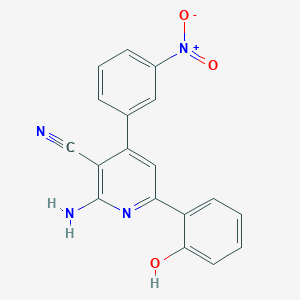
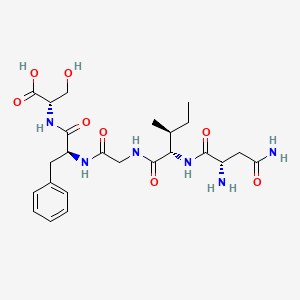
![1-Fluoro-4-{[4-(5-iodopentyl)phenoxy]methyl}benzene](/img/structure/B14254120.png)


![N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine](/img/structure/B14254140.png)
![4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14254142.png)
